molecular formula C8H4F4O2 B1586991 2,2,3,3-Tetrafluoro-1,4-benzodioxane CAS No. 94767-47-2

2,2,3,3-Tetrafluoro-1,4-benzodioxane

Cat. No. B1586991
CAS RN: 94767-47-2
M. Wt: 208.11 g/mol
InChI Key: QLCDBPBUHSKXHY-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-1,4-benzodioxane is a chemical compound with the molecular weight of 208.11 . It is also known by its IUPAC name, 2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine .


Molecular Structure Analysis

The InChI code for 2,2,3,3-Tetrafluoro-1,4-benzodioxane is 1S/C8H4F4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13-7/h1-4H . This code represents the molecular structure of the compound, indicating that it consists of 8 carbon atoms, 4 hydrogen atoms, 4 fluorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2,2,3,3-Tetrafluoro-1,4-benzodioxane is a liquid at ambient temperature . It is stored at ambient temperature and shipped at the same temperature .

Scientific Research Applications

Synthesis of Segmented Polyurethanes

2,2,3,3-Tetrafluoro-1,4-benzodioxane may be used in the synthesis of segmented polyurethanes . These materials have a wide range of applications, including coatings, adhesives, sealants, and elastomers. The fluorinated building blocks provided by this compound can enhance the thermal, chemical, and oxidative stability of the resulting polyurethanes.

Synthesis of Perfluoro-polyether Modified Segmented Polyurethanes

This compound can also be used to synthesize perfluoro-polyether modified segmented polyurethanes . These materials exhibit excellent resistance to solvents, oils, and chemicals, making them suitable for use in harsh environments.

Synthesis of 2,2,3,3-tetrafluorobutane-1,4-diyl Dicarbamate

2,2,3,3-Tetrafluoro-1,4-benzodioxane can be used to synthesize 2,2,3,3-tetrafluorobutane-1,4-diyl dicarbamate . This compound has potential applications in the development of new materials with unique properties.

Synthesis of 2,2,3,3-tetrafluorobutane-1,4-diyl Dinitrate

This compound can be used to synthesize 2,2,3,3-tetrafluorobutane-1,4-diyl dinitrate . This compound could have potential applications in the field of energetic materials.

Synthesis of 2,2,3,3-tetrafluoro-4-((trimethylsilyl)methoxy)butanol

2,2,3,3-Tetrafluoro-1,4-benzodioxane can be used to synthesize 2,2,3,3-tetrafluoro-4-((trimethylsilyl)methoxy)butanol . This compound could be used as a building block in the synthesis of more complex molecules.

Enzymic Synthesis of Silicone Fluorinated Aliphatic Polyester Amides

2,2,3,3-Tetrafluoro-1,4-benzodioxane is a reactant used for the enzymic synthesis of silicone fluorinated aliphatic polyester amides . These polymers could have potential applications in the fields of biomedicine and materials science due to their unique properties.

Use in Medicinal Chemistry

In medicinal chemistry, 2,2,3,3-Tetrafluoro-1,4-benzodioxane has been used in the synthesis of various drugs . The incorporation of fluorine atoms into drug molecules can enhance their metabolic stability, bioavailability, and binding affinity to target proteins.

Use in Materials Science

In materials science, this compound has been used in the synthesis of polymers . The resulting fluorinated polymers can exhibit enhanced thermal stability, chemical resistance, and unique physical properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCDBPBUHSKXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(C(O2)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380206
Record name 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluoro-1,4-benzodioxane

CAS RN

94767-47-2
Record name 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94767-47-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Subsequently, 140 ml/h of hydrogen fluoride (measured as liquid) and 110 g/h of 2-chloro-2,3,3-trifluorobenzodioxane were passed over the catalyst at 300° C. In the course of 6 hours, 600 g of 2,2,3,3-tetrafluorobenzodioxane were obtained. This corresponds to a yield of 98%.
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Synthesis routes and methods II

Procedure details

500 ml of hydrogen fluoride, 5 ml of antimony pentachloride and 150 g of 2-chloro-2,3,3-trifluorobenzodioxane were heated in a closed vessel for 6 hours at 40° C., excess hydrogen fluoride was then drawn off, and the residue was taken up in methylene chloride, rendered alkaline and stem-distilled. The re-distillation gave 27 g of 2,2,3,3-tetrafluorobenzodioxane having a boiling point from 142° to 146° C. at 1020 mbar.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3-Tetrafluoro-1,4-benzodioxane
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Reactant of Route 6
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